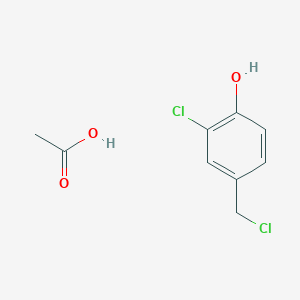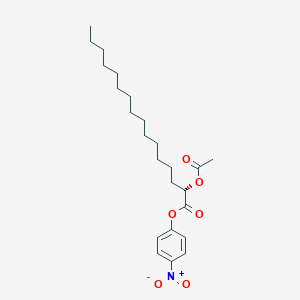
Acetic acid;2-chloro-4-(chloromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-chloro-4-(chloromethyl)phenol is a chemical compound with the molecular formula C8H8Cl2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both acetic acid and phenol functional groups, along with chlorine substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-4-(chloromethyl)phenol typically involves the chlorination of 2-chloromethylphenol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the aromatic ring. Common reagents used in this process include chlorine gas and acetic acid as a solvent. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-chloro-4-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
Acetic acid;2-chloro-4-(chloromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of disinfectants, preservatives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-chloro-4-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the acetic acid group.
4-Chloro-2-methylphenol: Contains a methyl group instead of a chloromethyl group.
2-Chlorophenol: Lacks the additional chlorine and chloromethyl groups.
Uniqueness
Acetic acid;2-chloro-4-(chloromethyl)phenol is unique due to the presence of both acetic acid and phenol functional groups, along with two chlorine substituents. This combination of functional groups and substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Numéro CAS |
89879-50-5 |
|---|---|
Formule moléculaire |
C9H10Cl2O3 |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
acetic acid;2-chloro-4-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6Cl2O.C2H4O2/c8-4-5-1-2-7(10)6(9)3-5;1-2(3)4/h1-3,10H,4H2;1H3,(H,3,4) |
Clé InChI |
ZMBGETJAUKTIML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=C(C=C1CCl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)

![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)






